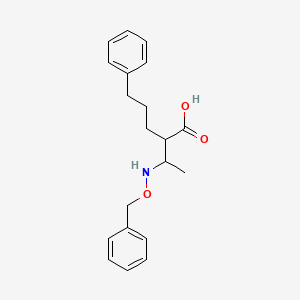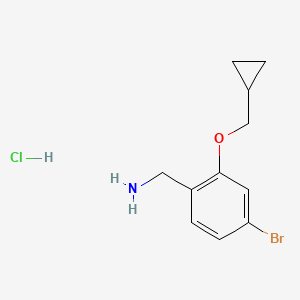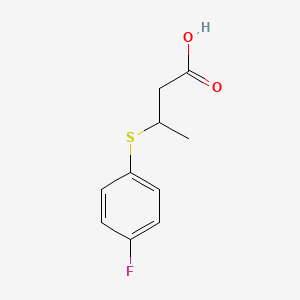
(R)-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a benzyloxyamino group, which is known for its reactivity and versatility in organic synthesis. The presence of both ® and (S) configurations in its structure adds to its complexity and potential for stereospecific interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity. The use of continuous flow processes also allows for scalability and sustainability in production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxyamino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the benzyloxyamino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxyamino group may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of stereospecific catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. Its derivatives may also serve as probes for investigating biochemical pathways.
Medicine
In medicine, ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid and its derivatives have potential applications as therapeutic agents. Their ability to interact with specific molecular targets can be harnessed for drug development.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. The chiral centers in the compound contribute to its stereospecific binding to enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-((S)-1-(Methoxyamino)ethyl)-5-phenylpentanoic acid
- ®-2-((S)-1-(Ethoxyamino)ethyl)-5-phenylpentanoic acid
- ®-2-((S)-1-(Propoxyamino)ethyl)-5-phenylpentanoic acid
Uniqueness
Compared to similar compounds, ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid stands out due to the presence of the benzyloxyamino group, which offers unique reactivity and binding properties. The combination of ® and (S) configurations also adds to its distinctiveness, providing opportunities for stereospecific interactions in various applications.
Propriétés
Formule moléculaire |
C20H25NO3 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5-phenyl-2-[1-(phenylmethoxyamino)ethyl]pentanoic acid |
InChI |
InChI=1S/C20H25NO3/c1-16(21-24-15-18-11-6-3-7-12-18)19(20(22)23)14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19,21H,8,13-15H2,1H3,(H,22,23) |
Clé InChI |
NPGRLZKCYYGCCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)

![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)




